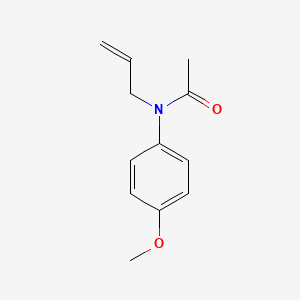
Acetamide, N-(4-methoxyphenyl)-N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-methoxyphenyl)-N-2-propenyl-: is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a methoxy group attached to the phenyl ring and a propenyl group attached to the nitrogen atom of the acetamide moiety. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Microwave Irradiation: One of the efficient methods to synthesize Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- involves the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene.
Fusion Method: Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale microwave irradiation techniques due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and anticancer properties .
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds:
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the propenyl group.
Acetamide, N-(4-methylphenyl)-: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness:
- The presence of both methoxy and propenyl groups in Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- imparts unique chemical and biological properties.
- It exhibits higher reactivity in certain chemical reactions compared to its analogs.
- The combination of functional groups enhances its potential in scientific research and industrial applications.
Propiedades
| 119561-01-2 | |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-4-9-13(10(2)14)11-5-7-12(15-3)8-6-11/h4-8H,1,9H2,2-3H3 |
Clave InChI |
YEKQOZBZTXLIHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC=C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


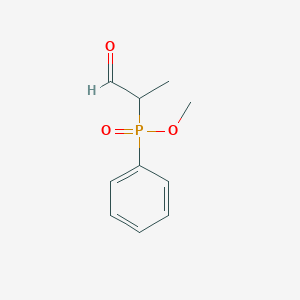
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
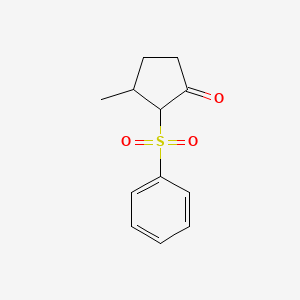
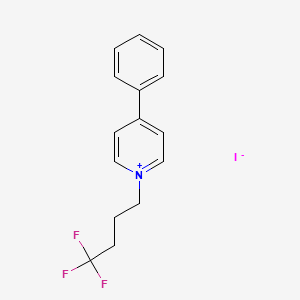
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/no-structure.png)
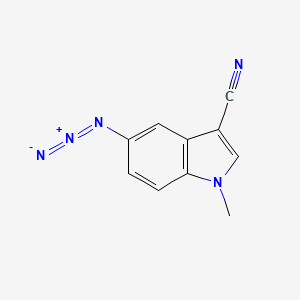
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
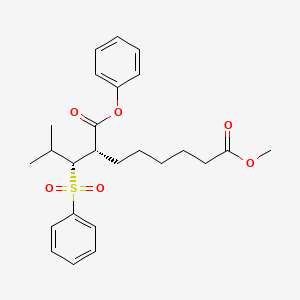
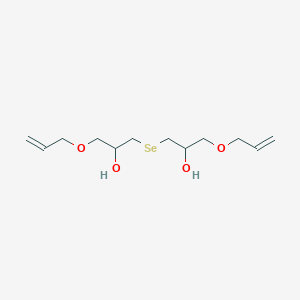
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

